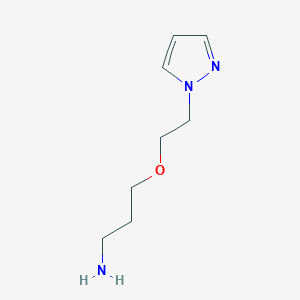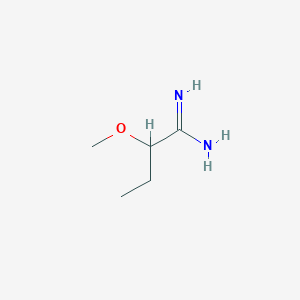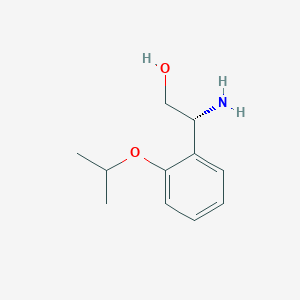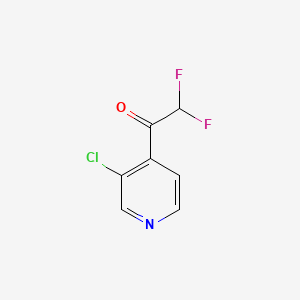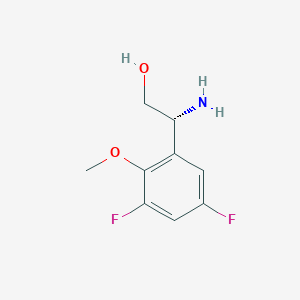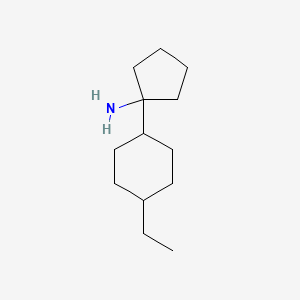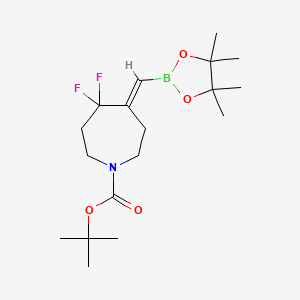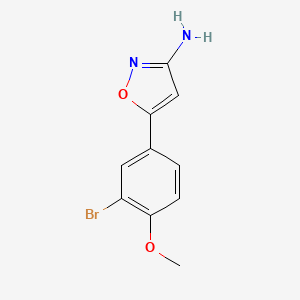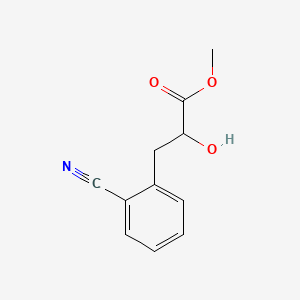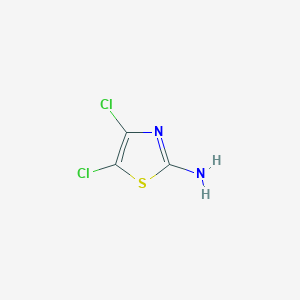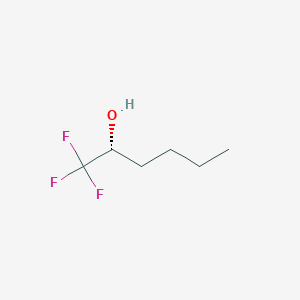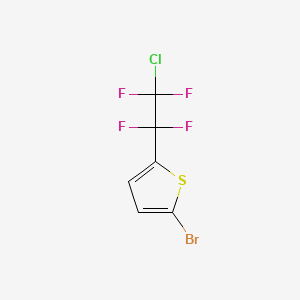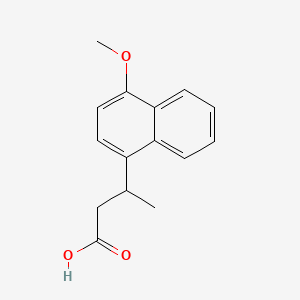![molecular formula C8H7ClN2 B13608735 5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
5-(Chloromethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE is an aromatic compound that contains a benzene ring fused with a diazole ring The presence of a chloromethyl group attached to the benzene ring makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the chloromethylation of 1H-1,3-benzodiazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the benzylic position of the benzodiazole ring.
Industrial Production Methods
Industrial production of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide have been explored to improve the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methylbenzodiazole derivatives.
Scientific Research Applications
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE involves its reactivity at the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains a chloromethyl group on a benzodiazole ring.
5-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(METHYLMETHYL)-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds, allowing for a broader range of applications in synthesis and research .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI Key |
FXVKZSXKOBLQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


